molecular formula C10H11NO3 B3237446 (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1389890-72-5

(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B3237446
CAS No.: 1389890-72-5
M. Wt: 193.2 g/mol
InChI Key: WQTOOVAQGWLHKC-SECBINFHSA-N
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Description

(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of specific catalysts and controlled reaction conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves the optimization of synthetic routes to maximize yield and purity. Techniques such as alkylation of glycine equivalents with 1,2-electrophiles and the use of diazo compounds for cyclopropanation are commonly employed .

Chemical Reactions Analysis

Types of Reactions

(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .

Mechanism of Action

The mechanism of action of (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

  • (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • 6-hydroxy-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid apart from these similar compounds is its specific stereochemistry and the presence of both a hydroxyl group and a carboxylic acid group. This unique combination of functional groups and stereochemistry contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-2,5,9,11-12H,3-4H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTOOVAQGWLHKC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=C1C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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